MK-5108

Catalog No.
S548707
CAS No.
1010085-13-8
M.F
C22H21ClFN3O3S
M. Wt
461.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-5108

CAS Number

1010085-13-8

Product Name

MK-5108

IUPAC Name

4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)-2-pyridinyl]methyl]cyclohexane-1-carboxylic acid

Molecular Formula

C22H21ClFN3O3S

Molecular Weight

461.9 g/mol

InChI

InChI=1S/C22H21ClFN3O3S/c23-16-4-2-5-17(19(16)24)30-15-7-9-22(10-8-15,20(28)29)13-14-3-1-6-18(26-14)27-21-25-11-12-31-21/h1-6,11-12,15H,7-10,13H2,(H,28,29)(H,25,26,27)

InChI Key

LCVIRAZGMYMNNT-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in DMSO, not soluble in water.

Synonyms

4-(3-chloro-2-fluorophenoxy)-1-((6-(1,3-thiazol-2-ylamino)pyridin to 2-yl)methyl) cyclohexanecarboxylic acid, MK 5108, MK-5108, MK5108

Canonical SMILES

C1CC(CCC1OC2=C(C(=CC=C2)Cl)F)(CC3=NC(=CC=C3)NC4=NC=CS4)C(=O)O

The exact mass of the compound MK-5108 is 461.09762 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MK-5108 is an orally bioavailable, ATP-competitive small molecule inhibitor of Aurora A kinase, a serine/threonine kinase crucial for mitotic regulation. With a biochemical IC50 value of 0.064 nM for Aurora A, it is distinguished by its high potency and significant selectivity over the closely related Aurora B and Aurora C kinases. This profile makes it a critical tool compound in cancer research for investigating the specific roles of Aurora A in cell cycle progression, spindle assembly, and tumorigenesis, particularly in contexts where off-target effects on Aurora B must be minimized for clear experimental interpretation.

Substituting MK-5108 with other Aurora kinase inhibitors based on target class alone introduces significant experimental variables that can compromise results. Pan-Aurora inhibitors, such as Tozasertib (VX-680), or Aurora B-selective agents, like Barasertib (AZD1152), elicit distinct cellular phenotypes, including polyploidy and failed cytokinesis, which are characteristic of Aurora B inhibition. In contrast, the high selectivity of MK-5108 for Aurora A allows for the specific induction of G2-M phase arrest and spindle defects without these confounding Aurora B-related effects. This makes MK-5108 essential for studies aiming to specifically dissect the therapeutic potential or biological function of Aurora A, as using a less selective compound can lead to misinterpretation of the underlying mechanism of action.

High Kinase Selectivity: Over 200-Fold Selectivity for Aurora A vs. Aurora B

In biochemical assays, MK-5108 demonstrates potent inhibition of Aurora A with an IC50 of 0.064 nM. Its potency against Aurora B is significantly lower (IC50 = 14 nM), establishing a selectivity ratio of approximately 220-fold in favor of Aurora A. This provides a much wider experimental window compared to pan-Aurora inhibitors like Tozasertib (VX-680), which has an IC50 of 0.6 nM for Aurora A and 18 nM for Aurora B, a selectivity ratio of only 30-fold.

Evidence DimensionBiochemical IC50
Target Compound DataMK-5108: 0.064 nM (Aurora A) / 14 nM (Aurora B)
Comparator Or BaselineTozasertib (VX-680): 0.6 nM (Aurora A) / 18 nM (Aurora B)
Quantified DifferenceMK-5108 has a ~220-fold selectivity for Aurora A over B, whereas Tozasertib has a ~30-fold selectivity.
ConditionsCell-free enzymatic kinase assays.

This high selectivity is critical for attributing observed cellular effects directly to Aurora A inhibition, reducing the risk of misinterpreting data due to off-target inhibition of Aurora B.

In Vivo Efficacy: Demonstrates Dose-Dependent Tumor Growth Inhibition in Xenograft Models

MK-5108 exhibits significant antitumor activity as a single agent in vivo. In a nude rat xenograft model using SW48 colorectal tumor cells, oral administration of MK-5108 at 15 mg/kg and 45 mg/kg resulted in dose-dependent tumor growth inhibition. The treated groups showed a tumor/control (%T/C) ratio of 35% and 7%, respectively, at day 10 of the study, at well-tolerated doses with no significant body weight reduction reported.

Evidence DimensionTumor Growth Inhibition (%T/C)
Target Compound Data7% T/C at 45 mg/kg; 35% T/C at 15 mg/kg (Day 10)
Comparator Or BaselineVehicle control group.
Quantified DifferenceUp to 93% tumor growth inhibition compared to vehicle control.
ConditionsSW48 colorectal tumor xenograft model in nude rats, oral administration.

This provides researchers with evidence of the compound's bioavailability and efficacy in a whole-animal system, justifying its procurement for preclinical studies that aim to validate in vitro findings.

Processability & Handling: Defined Solubility Profile for Reproducible Experimental Setup

MK-5108 is documented as being insoluble in water and ethanol, but soluble in DMSO. For cell-based assays, stock solutions are typically prepared in anhydrous DMSO. For in vivo administration, established protocols utilize suspension in 0.5% methyl cellulose or formulation with co-solvents such as PEG300 and Tween-80 to ensure bioavailability. For example, one published in vivo formulation consists of a 12.5 mg/mL stock in DMSO diluted into a vehicle of PEG300, Tween-80, and saline.

Evidence DimensionSolvent Compatibility & Formulation
Target Compound DataSoluble in DMSO; requires co-solvents/suspending agents for aqueous-based in vivo delivery.
Comparator Or BaselineAqueous-soluble compounds.
Quantified DifferenceNot applicable; this is a qualitative handling parameter.
ConditionsStandard laboratory and preclinical formulation procedures.

This practical information is critical for procurement planning and ensures that researchers can properly prepare the compound for both in vitro and in vivo experiments, preventing failed studies due to poor solubility or improper formulation.

Deconvoluting Aurora A vs. Aurora B Function in Cell Cycle Studies

For research focused on isolating the specific contributions of Aurora A to mitotic events, MK-5108 is the appropriate choice. Its >200-fold selectivity over Aurora B allows for the inhibition of Aurora A-dependent processes, such as centrosome maturation and spindle assembly, without the confounding effects of Aurora B inhibition on cytokinesis.

Preclinical In Vivo Evaluation in Solid Tumor Xenograft Models

When progressing a project from cell culture to animal models, MK-5108 is a validated tool. Its demonstrated oral bioavailability and dose-dependent efficacy in suppressing tumor growth in xenograft models provide a strong basis for procurement for in vivo proof-of-concept studies.

Combination Studies with Microtubule-Targeting Agents

MK-5108 is a suitable agent for investigating synergistic effects with taxanes like docetaxel. Preclinical data show that inhibition of Aurora A by MK-5108 can enhance the mitotic arrest induced by taxanes, providing a rationale for its use in studies exploring combination cancer therapies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

461.0976186 Da

Monoisotopic Mass

461.0976186 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H8J407531S

Pharmacology

Aurora A Kinase Inhibitor MK5108 is an orally bioavailable, highly selective small molecule inhibitor of the serine/threonine protein kinase Aurora A, with potential antimitotic and antineoplastic activity. Aurora A kinase inhibitor MK5108 binds to and inhibits Aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and eventually inhibition of cell division, proliferation and an induction of apoptosis in cells overexpressing Aurora A kinase. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis, and is thought to regulate spindle assembly. Aurora kinases are overexpressed in a wide variety of cancers.

Other CAS

1010085-13-8

Wikipedia

MK-5108

Dates

Last modified: 08-15-2023
1: Shan W, Akinfenwa PY, Savannah KB, Kolomeyevskaya N, Laucirica R, Thomas DG, Odunsi K, Creighton CJ, Lev DC, Anderson ML. A small-molecule inhibitor targeting the mitotic spindle checkpoint impairs the growth of uterine leiomyosarcoma. Clin Cancer Res. 2012 Jun 15;18(12):3352-65. Epub 2012 Apr 25. PubMed PMID: 22535157.
2: Chefetz I, Holmberg JC, Alvero AB, Visintin I, Mor G. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFĸB pathway. Cell Cycle. 2011 Jul 1;10(13):2206-14. Epub 2011 Jul 1. PubMed PMID: 21623171; PubMed Central PMCID: PMC3154367.
3: Kretzner L, Scuto A, Dino PM, Kowolik CM, Wu J, Ventura P, Jove R, Forman SJ, Yen Y, Kirschbaum MH. Combining histone deacetylase inhibitor vorinostat with aurora kinase inhibitors enhances lymphoma cell killing with repression of c-Myc, hTERT, and microRNA levels. Cancer Res. 2011 Jun 1;71(11):3912-20. Epub 2011 Apr 18. PubMed PMID: 21502403; PubMed Central PMCID: PMC3107377.
4: Shimomura T, Hasako S, Nakatsuru Y, Mita T, Ichikawa K, Kodera T, Sakai T, Nambu T, Miyamoto M, Takahashi I, Miki S, Kawanishi N, Ohkubo M, Kotani H, Iwasawa Y. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel. Mol Cancer Ther. 2010 Jan;9(1):157-66. Epub 2010 Jan 6. PubMed PMID: 20053775.
5: Lok W, Klein RQ, Saif MW. Aurora kinase inhibitors as anti-cancer therapy. Anticancer Drugs. 2010 Apr;21(4):339-50. Review. PubMed PMID: 20016367.

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